6-(2-Thienyl)-2-pyridinecarboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-2-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJKPQZABOKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442040 | |
| Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208111-00-6 | |
| Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Chemist's Guide to 6-(Thiophen-2-yl)pyridine-2-carbaldehyde: A Comparative Analysis of Modern and Classic Routes
Abstract
This in-depth technical guide provides a comprehensive overview of synthetic routes to 6-(Thiophen-2-yl)pyridine-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect and compare two primary synthetic strategies: a traditional, yet robust, palladium-catalyzed cross-coupling approach and a novel skeletal editing methodology that offers a unique transformation of the pyridine core. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deep dive into the mechanistic rationale behind these synthetic choices, empowering the reader to make informed decisions in their own synthetic endeavors.
Introduction: The Significance of the Thienyl-Pyridine Scaffold
The fusion of pyridine and thiophene rings in a single molecular entity creates a scaffold with a unique electronic and steric profile, making it a privileged motif in drug discovery and the development of advanced materials. The pyridine ring, a common feature in over 17% of FDA-approved small-molecule drugs, provides a key hydrogen bond acceptor and can modulate aqueous solubility.[1] The thiophene ring, a bioisostere of the phenyl group, offers a distinct electronic character and metabolic profile. The combination of these two heterocycles in 6-(Thiophen-2-yl)pyridine-2-carbaldehyde, with the added functionality of a reactive aldehyde group, presents a versatile platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[2][3] The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which can act as bidentate ligands in coordination chemistry.[4]
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 6-(Thiophen-2-yl)pyridine-2-carbaldehyde reveals two primary disconnection points, leading to distinct forward-synthetic strategies.
Caption: Retrosynthetic analysis of 6-(Thiophen-2-yl)pyridine-2-carbaldehyde.
Strategy 1 , the more conventional approach, involves the formation of the C-C bond between the pyridine and thiophene rings via a palladium-catalyzed cross-coupling reaction. This necessitates a halogenated pyridine-2-carbaldehyde and an organometallic thiophene species, such as a boronic acid (Suzuki-Miyaura coupling) or a stannane (Stille coupling).
Strategy 2 represents a more innovative and recent development in heterocyclic chemistry: the skeletal editing of a pyridine ring to directly install the thiophene moiety while simultaneously revealing the aldehyde functionality. This approach circumvents the need for pre-functionalized starting materials in the same manner as cross-coupling reactions.
Synthetic Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Stille cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds between aromatic systems.[5][6]
The Suzuki-Miyaura Coupling: A Reliable Workhorse
The Suzuki-Miyaura reaction, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid coupling partners.[6]
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For the coupling of electron-deficient 6-chloropyridine-2-carbaldehyde with 2-thienylboronic acid, a catalyst system that is robust and can overcome the potential for catalyst inhibition by the pyridine nitrogen is required.
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[7]
Materials:
-
2-Thienylboronic acid (1.2 eq)[10]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 6-chloropyridine-2-carbaldehyde, 2-thienylboronic acid, Pd(dppf)Cl2, and K2CO3.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-(Thiophen-2-yl)pyridine-2-carbaldehyde.
| Entry | Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Chloropyridine-2-carbaldehyde | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | Good to Excellent |
| 2 | 6-Bromopyridine-2-carbaldehyde | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 100 | Good to Excellent |
Note: Yields are typically in the range of 70-95% depending on the specific conditions and scale of the reaction.
The Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling utilizes organostannanes as the organometallic coupling partner.[5] While often providing high yields and being tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback.[5]
The catalytic cycle of the Stille coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[11] The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.[11]
A typical Stille coupling would involve reacting 6-chloropyridine-2-carbaldehyde with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst such as Pd(PPh3)4 in a solvent like toluene or DMF at elevated temperatures.
Synthetic Strategy 2: Skeletal Editing of Pyridines
A groundbreaking approach recently reported involves the direct conversion of a pyridine skeleton into a thiophene-2-carbaldehyde.[1][12] This method relies on an addition of nucleophiles, ring-opening, and ring-closing (ANRORC) process, mediated by elemental sulfur.[12]
The Underlying Chemistry: A CN-to-S Atom Swap
This elegant transformation involves the reaction of a Zincke salt, derived from the pyridine starting material, with a nucleophile (e.g., pyrrolidine) to form a streptocyanine intermediate.[1][12] This intermediate then reacts with elemental sulfur in a formal [4+1] annulation, where the sulfur atom inserts into the ring, leading to the formation of the thiophene core.[12] Subsequent hydrolysis unmasks the aldehyde functionality.[1]
Caption: Simplified workflow for the skeletal editing of pyridines to thiophene-2-carbaldehydes.
Experimental Protocol: Skeletal Editing
The following is a generalized procedure based on the published literature.[1]
Materials:
-
Substituted Pyridine (e.g., 3-phenylpyridine as a model)
-
2,4-Dinitrophenyl (DNP) activating group precursor
-
Pyrrolidine
-
Elemental Sulfur (S8)
-
Potassium tert-butoxide (KOtBu)
-
Chloroform (CHCl3)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Formation of the Zincke Salt: React the substituted pyridine with a suitable 2,4-dinitrophenylating agent to form the corresponding N-(2,4-dinitrophenyl)pyridinium salt (Zincke salt).
-
Formation of the Streptocyanine Intermediate: To a solution of the Zincke salt in chloroform, add pyrrolidine dropwise and stir at room temperature. After the reaction is complete, remove the solvent under reduced pressure.
-
Thiophene Ring Formation: To the residue, add elemental sulfur, potassium tert-butoxide, and DMSO. Heat the mixture at 100 °C for 12 hours.[1]
-
Work-up and Purification: After cooling, dilute the reaction mixture with dichloromethane and filter through celite. Remove the solvent under vacuum and purify the residue by thin-layer or column chromatography to yield the corresponding thiophene-2-carbaldehyde.[1]
Data Presentation: Skeletal Editing
| Substrate (Pyridine) | Yield of Thiophene-2-carbaldehyde (%) |
| 3-Phenylpyridine | 85 |
| 3-(4-Chlorophenyl)pyridine | 75 |
| 3-(4-Methylphenyl)pyridine | 82 |
Note: Yields are as reported in the literature for the optimized conditions.[1]
Comparative Analysis and Future Outlook
| Feature | Suzuki-Miyaura Coupling | Skeletal Editing |
| Generality | High - applicable to a wide range of substrates. | More substrate-specific, though the scope is expanding. |
| Starting Materials | Requires pre-functionalized halo-pyridines and boronic acids. | Starts from more readily available substituted pyridines. |
| Atom Economy | Moderate - generates stoichiometric boronic acid waste. | High - incorporates sulfur directly into the scaffold. |
| Novelty | Well-established and reliable. | Innovative and offers a new disconnection approach. |
| Toxicity | Boronic acids are generally low in toxicity. | Reagents are generally of low toxicity, though care should be taken with solvents and bases. |
The choice of synthetic route will ultimately depend on the specific goals of the project, the availability of starting materials, and the desired scale of the synthesis. The Suzuki-Miyaura coupling remains a highly reliable and versatile method for the synthesis of 6-(Thiophen-2-yl)pyridine-2-carbaldehyde. However, the novel skeletal editing approach presents an exciting and powerful alternative, particularly for the late-stage modification of complex pyridine-containing molecules and for accessing novel chemical space. As research in the field of skeletal editing continues to advance, we can expect to see even more efficient and broadly applicable methods for the synthesis of complex heterocyclic compounds.
References
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Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
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Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. American Chemical Society. [Link]
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Pyridine-2-carbaldehyde. Wikipedia. [Link]
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Pyridine-2-carbaldehyde thiosemicarbazone. ResearchGate. [Link]
- Preparation method of 2-pyridine carboxaldehyde.
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Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]
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Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
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Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
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Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin-2-carboxylato catalyst: substrate and continuous flow studies. Queen's University Belfast. [Link]
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Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
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Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
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6-Chloro-2-pyridinecarboxaldehyde. PubChem. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. NIH. [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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2-Pyridinecarboxaldehyde. PubChem. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
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Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. PDF. [Link]
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Oxidation of Alcohols and Aldehydes with Peracetic Acid and a Mn(II)/Pyridin-2-Carboxylato Catalyst: Substrate and Continuous Flow Studies. ResearchGate. [Link]
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Suzuki coupling help. Reddit. [Link]
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Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Audrey Yun Li. [Link]
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Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]
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Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses. [Link]
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An In-Depth Technical Guide to 6-(2-Thienyl)-2-pyridinecarboxaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry
Foreword: Unveiling a Heterocyclic Scaffold of Therapeutic Promise
In the landscape of modern drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, offering a rich tapestry of structural diversity and pharmacological activity. Among these, molecules incorporating both pyridine and thiophene rings have garnered significant attention for their versatile coordination chemistry and broad spectrum of biological effects. This technical guide provides a comprehensive exploration of 6-(2-Thienyl)-2-pyridinecarboxaldehyde, a molecule of growing interest to researchers, scientists, and drug development professionals. We will delve into its fundamental physical and chemical properties, explore its synthesis, and illuminate its potential as a valuable scaffold in the design of novel therapeutic agents. This document is intended to serve as a detailed resource, empowering researchers to harness the full potential of this intriguing heterocyclic aldehyde.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a pyridine ring substituted with a thiophene ring at the 6-position and a carboxaldehyde group at the 2-position. This unique arrangement of aromatic and reactive functionalities underpins its chemical behavior and biological potential.
Structural Elucidation
The molecular structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 208111-00-6 | [1][2] |
| Molecular Formula | C₁₀H₇NOS | [1][2] |
| Molecular Weight | 189.23 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 57-61 °C | [3] |
| Purity | ≥97% (typical) | [3] |
| Storage | Store in a dry, sealed place | [1] |
Synthesis and Reactivity
The synthesis of this compound can be approached through modern cross-coupling methodologies followed by selective oxidation. Understanding its reactivity, particularly of the aldehyde functionality, is key to its utility as a building block in medicinal chemistry.
Synthetic Strategy: A Two-Step Approach
A plausible and efficient synthetic route to this compound involves a two-step sequence:
-
Stille Cross-Coupling: This powerful palladium-catalyzed reaction is ideal for forming the C-C bond between the pyridine and thiophene rings.[4] The reaction typically involves the coupling of an organostannane (e.g., 2-(tributylstannyl)thiophene) with a suitable pyridine electrophile. To introduce the precursor to the aldehyde group, 2-bromo-6-vinylpyridine would be a suitable starting material. The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination.[2]
-
Ozonolysis: Following the successful coupling to form 2-vinyl-6-(2-thienyl)pyridine, the vinyl group can be selectively cleaved to the desired aldehyde using ozonolysis.[5] This reaction proceeds by the addition of ozone across the double bond to form an unstable molozonide, which rearranges to an ozonide. Reductive workup of the ozonide then yields the carboxaldehyde. A notable advantage of conducting ozonolysis in the presence of pyridine is the direct formation of aldehydes or ketones without the need for a separate reductive workup step, as pyridine acts as an organocatalyst.[6]
Figure 2: Proposed synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The aldehyde group of this compound is a versatile handle for a wide range of chemical transformations. Its reactivity is analogous to that of the parent compound, pyridine-2-carbaldehyde.[1] A particularly important reaction in the context of drug development is the condensation with amine-containing nucleophiles to form Schiff bases (imines).
Formation of Thiosemicarbazones: The reaction with thiosemicarbazide is of significant interest, yielding the corresponding thiosemicarbazone.[7] Thiosemicarbazones derived from pyridine-2-carboxaldehyde are well-documented for their potent biological activities, particularly as anticancer agents.[8][9][10] This reactivity provides a direct route to a class of compounds with established therapeutic potential.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as a characteristic downfield singlet for the aldehydic proton (typically in the range of 9-10 ppm). The coupling patterns of the aromatic protons will provide confirmation of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde will appear at a characteristic downfield chemical shift (typically >180 ppm). The chemical shifts of the aromatic carbons will be influenced by the heteroatoms and the substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
A strong C=O stretching vibration for the aldehyde group, typically in the region of 1690-1715 cm⁻¹.
-
C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aldehyde (around 2720 and 2820 cm⁻¹).
-
C=C and C=N stretching vibrations of the pyridine and thiophene rings in the 1400-1600 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 189.23 g/mol . The fragmentation pattern can provide further structural information, with potential cleavages at the aldehyde group and fragmentation of the heterocyclic rings.[11]
Applications in Drug Development: A Scaffold for Anticancer Agents
The structural motif of this compound holds significant promise in the field of drug discovery, primarily due to the established biological activities of its derivatives, especially thiosemicarbazones.
Pyridine-2-carboxaldehyde Thiosemicarbazones as Anticancer Agents
A substantial body of research has demonstrated the potent anticancer activity of pyridine-2-carboxaldehyde thiosemicarbazones.[8][9][10] These compounds are a subclass of iron-chelating agents that can induce a cascade of biochemical changes in cancer cells, leading to cell cycle arrest and apoptosis.[8]
Mechanism of Action: The primary mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide diphosphate reductase, a crucial enzyme in DNA synthesis.[12] By chelating iron, which is an essential cofactor for this enzyme, they disrupt the production of deoxynucleotides, thereby halting DNA replication and cell proliferation. Additionally, these compounds can induce oxidative stress through the generation of reactive oxygen species (ROS).[12]
Figure 3: Simplified signaling pathway for the anticancer activity of thiosemicarbazones.
The presence of the thienyl group in this compound can further modulate the lipophilicity, electronic properties, and metal-chelating ability of its thiosemicarbazone derivatives, potentially leading to enhanced potency and selectivity.
Experimental Protocols: Synthesis of a Thiosemicarbazone Derivative
The following is a representative, step-by-step methodology for the synthesis of a thiosemicarbazone derivative from an aldehyde, which can be adapted for this compound.
Protocol: Synthesis of this compound Thiosemicarbazone
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Thiosemicarbazide: To the stirred solution, add an equimolar amount of thiosemicarbazide (1 equivalent).
-
Catalysis (Optional): A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the condensation reaction.
-
Reaction: The reaction mixture is typically heated to reflux for a period of 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure thiosemicarbazone.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, and MS).
Safety and Handling
As a reactive aldehyde, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, the safety data for the closely related pyridine-2-carboxaldehyde provides a good basis for its handling.[1][14][15]
Potential Hazards:
-
Harmful if swallowed. [1]
-
May cause skin irritation and allergic skin reactions. [1]
-
Causes serious eye damage. [1]
-
May be toxic if inhaled. [1]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
Conclusion and Future Perspectives
This compound is a heterocyclic building block with significant potential, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its aldehyde group make it an attractive starting material for the construction of more complex molecules. The established anticancer activity of related pyridine-2-carboxaldehyde thiosemicarbazones provides a strong rationale for the exploration of derivatives of this thienyl-substituted analogue. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives, including not only thiosemicarbazones but also other Schiff bases and heterocyclic systems derived from the aldehyde functionality. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular scaffold.
References
- Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 171, 347-361.
-
PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
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ACS Omega. (2022). Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity. Retrieved from [Link]
- Willand-Charnley, R., et al. (2012). Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. Organic Letters, 14(9), 2242–2245.
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
- Sartorelli, A. C., et al. (1983). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 26(7), 965-970.
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]
- Dussault, P. H., et al. (2012). Pyridine Is an Organocatalyst for the Reductive Ozonolysis of Alkenes. Organic Letters, 14(9), 2242-2245.
-
PubMed Central. (2022). Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity. Retrieved from [Link]
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Dalton Transactions. (2021). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Retrieved from [Link]
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Sciforum. (n.d.). Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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PubMed. (2023). Development of a zinc(II) 2-pyridinecarboxaldehyde thiosemicarbazone complex with remarkable antitumor and antiangiogenic activities. Retrieved from [Link]
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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AWS. (n.d.). Supporting Information Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. Retrieved from [Link]
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MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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RSC Publishing. (n.d.). Ozonolysis of vinyl compounds, CH2=CH–X, in aqueous solution—the chemistries of the ensuing formyl compounds and hydroperoxides. Retrieved from [Link]
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MDPI. (2021). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Retrieved from [Link]
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PubMed. (2003). Room-temperature Stille cross-couplings of alkenyltin reagents and functionalized alkyl bromides that possess beta hydrogens. Retrieved from [Link]
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Hindawi. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
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UvA-DARE. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Retrieved from [Link]
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Methodological & Application
Synthesis of Novel Antibacterial Agents from 6-(2-Thienyl)-2-pyridinecarboxaldehyde: An Application and Protocol Guide
Introduction: The Strategic Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unconventional scaffolds and mechanisms of action. Heterocyclic compounds, particularly those incorporating pyridine and thiophene moieties, have historically been a rich source of pharmacologically active agents. The unique electronic properties and bonding capabilities of these rings make them privileged structures in medicinal chemistry. 6-(2-Thienyl)-2-pyridinecarboxaldehyde emerges as a particularly promising starting material, combining the electron-rich thiophene ring with the electron-deficient pyridine ring, a juxtaposition that often leads to enhanced biological activity. The aldehyde functionality serves as a versatile handle for the synthesis of a diverse array of derivatives, including Schiff bases, hydrazones, and chalcones, which are classes of compounds well-documented for their antimicrobial potential. This guide provides a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of novel agents derived from this versatile precursor.
Core Synthetic Strategies and Mechanistic Rationale
The primary synthetic routes leveraging this compound for the generation of antibacterial candidates involve condensation reactions with various nucleophiles. The electrophilic carbon of the aldehyde group is the key reactive center, readily undergoing attack by primary amines, hydrazines, and activated methylenes.
Synthesis of Schiff Bases (Imines)
Schiff base formation is a robust and high-yielding reaction that proceeds via the condensation of an aldehyde with a primary amine. The resulting imine or azomethine group (-C=N-) is a critical pharmacophore in many bioactive molecules, contributing to their ability to chelate metal ions and interact with biological targets.
Causality of Experimental Choices: The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. The subsequent dehydration step to form the stable imine is often driven by the removal of water, for instance, by azeotropic distillation. The choice of the amine component is crucial for modulating the lipophilicity, steric bulk, and electronic properties of the final compound, all of which can significantly impact antibacterial efficacy.
Caption: Synthesis of Hydrazones and Thiosemicarbazones.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis and evaluation of antibacterial agents derived from this compound. These are based on established methodologies for analogous compounds and should be adapted and optimized for specific target molecules. [1][2][3][4][5][6][7]
Protocol 1: Synthesis of a Representative Schiff Base Derivative
Objective: To synthesize (E)-N-benzylidene-1-(6-(thiophen-2-yl)pyridin-2-yl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.89 g (0.01 mol) of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.07 g (0.01 mol) of benzylamine.
-
Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
-
Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Representative Thiosemicarbazone Derivative
Objective: To synthesize 2-(6-(thiophen-2-yl)pyridin-2-ylmethylene)hydrazine-1-carbothioamide.
Materials:
-
This compound
-
Thiosemicarbazide
-
Absolute Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.89 g (0.01 mol) of this compound in 50 mL of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 0.91 g (0.01 mol) of thiosemicarbazide in 30 mL of hot absolute ethanol.
-
Add the hot thiosemicarbazide solution to the aldehyde solution with constant stirring.
-
Reflux the resulting mixture for 8 hours. [1]5. Allow the mixture to cool to room temperature, and then keep it at 0°C overnight to ensure complete precipitation. [1]6. Filter the precipitate, wash with cold ethanol, and dry under vacuum. [1]7. Characterize the synthesized thiosemicarbazone by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 3: In Vitro Antibacterial Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO at a concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds and the standard antibiotic with MHB to obtain a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria and DMSO) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation and Interpretation
The antibacterial activity of the synthesized compounds should be summarized in a clear and concise table, presenting the MIC values against the tested bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds (µg/mL)
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| Schiff Base 1 | 12.5 | 25 | 50 | >100 |
| Thiosemicarbazone 2 | 6.25 | 12.5 | 25 | 50 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 2 |
Interpretation of Results: The MIC values provide a quantitative measure of the antibacterial potency of the synthesized compounds. A lower MIC value indicates higher efficacy. Structure-activity relationship (SAR) studies can be conducted by comparing the MIC values of different derivatives to understand the influence of various functional groups on antibacterial activity. For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly alter the biological activity.
Conclusion and Future Directions
The synthetic protocols outlined in this guide provide a robust framework for the development of novel antibacterial agents derived from this compound. The versatility of the aldehyde functionality allows for the creation of a diverse library of compounds, including Schiff bases and thiosemicarbazones, which have demonstrated promising antibacterial properties. Further exploration of this chemical space, including the synthesis of a wider range of derivatives and their evaluation against a broader panel of pathogenic bacteria, is warranted. Additionally, mechanistic studies to elucidate the mode of action of the most potent compounds will be crucial for their future development as therapeutic agents. The combination of rational design, efficient synthesis, and rigorous biological evaluation will be key to unlocking the full potential of this promising class of antibacterial agents.
References
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- Sani U, Iliyasu S M. Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and. Journal of Pure and Applied Sciences. 2018;11(1):214-9.
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC. Published October 10, 2022.
- Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities.
- Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. Sigma-Aldrich.
- F. A, A. H, J. M, S. H. SYNTHESIS AND CHARACTERIZATION OF SOME HYDRAZONE AND THIAZOLIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. CHEMICAL PROBLEMS. 2024;22(1):151-161.
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. Published May 27, 2025.
- Biernasiuk A, Łączkowski KZ, Malm A, Stączek P. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules. 2021;26(23):7184.
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- Synthesis and characterization of metal 2-pyridine carboxaldehyde-N-methyl-N-2-pyridyl hydrazone complexes and their microbiological activity.
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Application Notes and Protocols: Synthesis of Polydentate Ligands from 6-(2-Thienyl)-2-pyridinecarboxaldehyde
Foreword: The Strategic Value of Thienyl-Pyridine Scaffolds in Coordination Chemistry
In the landscape of modern drug discovery and catalysis, the rational design of ligands is paramount. Polydentate ligands, capable of forming multiple coordination bonds with a central metal ion, offer enhanced stability and stereochemical control in the resulting metal complexes. The strategic incorporation of heteroaromatic systems, such as thiophene and pyridine, into a single molecular framework introduces a rich electronic environment and defined spatial arrangement of donor atoms. The precursor, 6-(2-Thienyl)-2-pyridinecarboxaldehyde, is a particularly compelling starting material. The pyridine nitrogen and the aldehyde carbonyl group provide a foundational bidentate chelation site, while the thienyl substituent offers possibilities for further functionalization and extended conjugation, influencing the electronic properties and steric profile of the resulting ligands and their metal complexes. This guide provides detailed protocols for the synthesis of Schiff base and hydrazone-based polydentate ligands from this versatile precursor, their subsequent complexation with transition metals, and an overview of their potential applications.
I. Synthesis of Polydentate Ligands: Schiff Base and Hydrazone Derivatives
The aldehyde functionality of this compound serves as a versatile anchor point for the construction of larger, polydentate systems through condensation reactions with primary amines and hydrazines. These reactions lead to the formation of Schiff bases and hydrazones, respectively, which are classes of compounds renowned for their excellent chelating abilities.
A. Protocol 1: Synthesis of a Tetradentate Schiff Base Ligand
This protocol details the synthesis of a tetradentate Schiff base ligand via the condensation of this compound with ethylenediamine. The resulting ligand possesses an N,N,N',N'-donor set, ideal for coordinating with a variety of transition metal ions.
Rationale: The reaction is a classic nucleophilic addition-elimination at the carbonyl carbon. Ethylenediamine, with its two primary amine groups, acts as the nucleophile, attacking the electrophilic aldehyde carbon. The subsequent elimination of water drives the reaction to completion, forming the stable imine (azomethine) linkages. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for efficient reaction kinetics upon refluxing. A catalytic amount of acid can be added to protonate the carbonyl oxygen, further enhancing the electrophilicity of the aldehyde, though it is often not strictly necessary for this type of condensation.
Figure 1: Workflow for the synthesis of a tetradentate Schiff base ligand.
Experimental Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.0 g, 10.57 mmol) in 40 mL of absolute ethanol.
-
Addition of Amine: To this solution, add ethylenediamine (0.318 g, 5.29 mmol) dropwise with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the solid product with cold ethanol (2 x 10 mL) and then dry it under vacuum to yield the pure tetradentate Schiff base ligand.[1]
B. Protocol 2: Synthesis of a Hydrazone-Based Ligand
This protocol outlines the synthesis of a polydentate ligand through the reaction of this compound with nicotinic hydrazide. Hydrazones offer a different electronic and coordination environment compared to Schiff bases due to the presence of the N-N bond and the amide functionality.
Rationale: Similar to Schiff base formation, this is a condensation reaction. The terminal nitrogen of the hydrazine moiety in nicotinic hydrazide acts as the nucleophile. The reaction is typically carried out in a protic solvent like methanol, and a catalytic amount of a weak acid, such as glacial acetic acid, is often employed to facilitate the reaction.[2] The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine.
Figure 3: General workflow for the synthesis of a metal complex.
Experimental Protocol:
-
Ligand Solution: Dissolve the synthesized polydentate ligand (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask with magnetic stirring.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) (1 mmol) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with vigorous stirring. A color change and/or precipitation is often observed immediately. [3]4. Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-4 hours to ensure complete complexation.
-
Isolation and Purification: Cool the reaction mixture to room temperature and collect the precipitated complex by filtration. Wash the solid with the solvent used for the reaction and then with a non-coordinating solvent like diethyl ether. Dry the complex under vacuum.
IV. Applications in Catalysis
Metal complexes derived from Schiff base ligands are well-known for their catalytic activity in a variety of organic transformations. [4]The specific complex synthesized in Protocol 3, particularly with transition metals like copper, cobalt, or manganese, can be investigated as a catalyst for oxidation reactions.
Example Application: Catalytic Oxidation of Alkenes
The metal complex can be employed as a catalyst for the epoxidation of alkenes, such as styrene or cyclohexene, using an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. [5]The catalytic activity is influenced by the nature of the metal center, the ligand architecture, the solvent, and the reaction temperature.
General Procedure for Catalytic Test:
-
In a reaction vessel, dissolve the alkene substrate in a suitable solvent.
-
Add the synthesized metal complex (catalytic amount).
-
Add the oxidant dropwise to the mixture.
-
Stir the reaction at the desired temperature and monitor the progress by gas chromatography (GC) or TLC.
V. Conclusion and Future Perspectives
The protocols detailed herein provide a robust framework for the synthesis and utilization of polydentate ligands derived from this compound. The versatility of this precursor allows for the creation of a diverse library of ligands with tunable steric and electronic properties. The resulting metal complexes have significant potential in the development of novel catalysts for a range of organic transformations and may also find applications in materials science and as therapeutic agents. Further research into the coordination chemistry of these ligands with a broader range of metal ions and their application in asymmetric catalysis represents a promising avenue for future investigations.
References
- Görmen, M., et al. (2014). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results.
- Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide and Pyridine-2,6-dicarboxaldehyde. Journal of Chemical and Pharmaceutical Research, 5(12), 1272-1280.
- Yousef, T. A., et al. (2017). Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: Syntheses, spectral, catalytic activity and antimicrobial activity studies. Journal of Molecular Structure, 1141, 486-494.
- Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research, 6(1), 34-46.
- Yavari, I., & Shaabanzadeh, S. (2022). An electrooxidation of benzylic C(sp3)–H bonds to produce hydrazones. The Journal of Organic Chemistry, 87(22), 15077-15085.
- Sharma, A., et al. (2023). Alkynyl Hydrazones from 2-Oxo-3-butynoates and Hydrazine: Synthesis and Application in Copper-Catalyzed Carbene Transfer Reactions. Organic Letters, 25(11), 1889-1894.
- Hassan, A. M., et al. (2020). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). International Journal of Advanced Research in Chemical Science, 7(7), 1-11.
- Jayaseelan, P., et al. (2020). Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. Journal of Applicable Chemistry, 9(4), 579-586.
- Tai, X. S., et al. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 7(1), 19.
- Al-Adiwish, W. M., et al. (2019). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 11(1), 1-7.
- Ali, I., et al. (2018). Synthesis, characterization and catalytic applications of Schiff-base metal complexes. Journal of the Indian Chemical Society, 95(10), 1219-1224.
- Milutka, M. S., et al. (2021). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted Azomethines and Their Zinc(II) Complexes. Russian Journal of General Chemistry, 91(9), 1735-1744.
- Mustafa, M. A. (2017). Hydrazones. In Hydrazones. IntechOpen.
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- Zaltariov, M.-F., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 27(20), 6925.
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- Fekri, R., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 11(16), 9265-9277.
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The Versatile Virtuoso: 6-(2-Thienyl)-2-pyridinecarboxaldehyde as a Premier Building Block for Bioactive Molecules
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the thienyl-pyridine motif has emerged as a privileged structure, demonstrating a remarkable propensity for interacting with a diverse range of biological targets. This guide delves into the chemistry and application of a particularly valuable derivative, 6-(2-Thienyl)-2-pyridinecarboxaldehyde , showcasing its pivotal role in the synthesis of bioactive molecules with potential applications in oncology and infectious diseases.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and derivatization of this compound. We will explore its utility in constructing Schiff bases, chalcones, and metal complexes, supported by detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NOS | |
| Molecular Weight | 189.23 g/mol | |
| CAS Number | 208111-00-6 | |
| Appearance | Solid | |
| Melting Point | 57-61 °C |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data:
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | 9.9 - 10.1 | Singlet |
| Pyridine-H3 | 7.8 - 8.0 | Triplet |
| Pyridine-H4 | 7.9 - 8.1 | Triplet |
| Pyridine-H5 | 7.7 - 7.9 | Doublet |
| Thiophene-H3' | 7.2 - 7.4 | Doublet of doublets |
| Thiophene-H4' | 7.1 - 7.2 | Triplet |
| Thiophene-H5' | 7.5 - 7.7 | Doublet of doublets |
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (ppm) |
| C=O | 192 - 194 |
| Pyridine-C2 | 152 - 154 |
| Pyridine-C6 | 155 - 157 |
| Pyridine-C4 | 137 - 139 |
| Pyridine-C3 | 125 - 127 |
| Pyridine-C5 | 120 - 122 |
| Thiophene-C2' | 143 - 145 |
| Thiophene-C5' | 128 - 130 |
| Thiophene-C3' | 127 - 129 |
| Thiophene-C4' | 127 - 129 |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, which offer high yields and functional group tolerance. The Suzuki-Miyaura and Stille cross-coupling reactions are the premier choices for constructing the C-C bond between the pyridine and thiophene rings.
Caption: Synthetic routes to the target compound.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure adaptable for the synthesis of this compound, a method celebrated for its use of readily available and less toxic boronic acids.[1]
Materials:
-
2-Bromopicolinaldehyde
-
2-Thienylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopicolinaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous, degassed solvent.
-
Addition of Base: Add triethylamine (2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Rationale: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond. The base is crucial for the activation of the boronic acid. An inert atmosphere is necessary to prevent the degradation of the palladium catalyst.
Application in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures with significant biological potential.
Schiff Bases: A Gateway to Antimicrobial and Anticancer Agents
The condensation of the aldehyde with primary amines readily forms Schiff bases (imines), which are known to exhibit a wide range of biological activities. The resulting N-donor atom of the imine, in conjunction with the nitrogen of the pyridine ring and the sulfur of the thiophene ring, creates a potent metal-chelating scaffold.
Caption: Synthesis of Schiff bases and their metal complexes.
This protocol provides a general method for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminobenzoic acid)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1.0 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Rationale: The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to form the imine. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
The resulting Schiff bases can be further utilized as ligands to synthesize metal complexes with enhanced biological activity. These complexes have shown promise as anticancer agents, potentially through mechanisms involving DNA binding and cleavage.[2][3]
Chalcones: Precursors to a Spectrum of Bioactivities
The Claisen-Schmidt condensation of this compound with various acetophenones yields chalcones, which are α,β-unsaturated ketones. This class of compounds is renowned for its wide range of pharmacological properties, including antimicrobial and anticancer activities.[4]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Imine Bond Stability in Acidic Media
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with Schiff bases and encounter the inherent challenges of imine bond stability, particularly under acidic conditions. Here, we move beyond simple protocols to explore the causal mechanisms behind these stability issues, offering field-proven troubleshooting strategies and robust experimental designs.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding the fundamental chemistry of imine bonds in acidic environments.
Q1: Why is the imine bond in my Schiff base so unstable in acidic conditions?
The instability of the imine (C=N) bond in the presence of aqueous acid is fundamentally a consequence of Le Chatelier's principle and the mechanism of imine formation being reversible.[1] The reaction that forms a Schiff base is a condensation reaction where an aldehyde or ketone reacts with a primary amine to eliminate a molecule of water.[2][3]
Causality: The presence of aqueous acid (H₃O⁺) provides both the acidic catalyst and the water necessary to drive the equilibrium back towards the starting materials (the aldehyde/ketone and the primary amine).[2][4] The mechanism of this hydrolysis is essentially the exact reverse of the formation mechanism.[2]
The Mechanism of Acid-Catalyzed Hydrolysis: The process follows a sequence of steps often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
-
Protonation: The imine nitrogen is protonated by the acid catalyst (H₃O⁺), forming a highly electrophilic iminium ion. This makes the imine carbon much more susceptible to nucleophilic attack.
-
Nucleophilic Attack (Addition): A water molecule acts as a nucleophile and attacks the electrophilic iminium carbon.
-
Deprotonation: The newly added water molecule is deprotonated to form a carbinolamine intermediate.
-
Protonation: The nitrogen atom of the carbinolamine is protonated, turning the amine into a good leaving group (-NH₂R⁺).
-
Elimination: The lone pair on the oxygen atom helps to push out the protonated amine, reforming a carbonyl group.
-
Deprotonation: The resulting protonated carbonyl is deprotonated to yield the final aldehyde or ketone product and the protonated amine.
Caption: Mechanism of acid-catalyzed imine hydrolysis.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving Schiff bases in acidic environments.
Q2: I'm trying to synthesize a Schiff base using an acid catalyst, but my yield is extremely low. What's going wrong?
This is a classic issue that stems from the dual role of the acid in the reaction. While acid is required to catalyze the dehydration of the carbinolamine intermediate (the rate-determining step), too much acid is detrimental.[4][5]
Causality: If the pH is too low (i.e., the acid concentration is too high), the starting amine will be protonated to form an ammonium salt (R-NH₃⁺).[1][6] This protonated amine is no longer a nucleophile because its lone pair of electrons is unavailable, and it cannot initiate the attack on the carbonyl carbon.[1][7] The reaction essentially shuts down before it can even begin.
| pH Range | Effect on Schiff Base Formation | Rationale |
| < 3 | Very Low/No Reaction | The amine starting material is fully protonated and non-nucleophilic.[1][4] |
| 4 - 5.5 | Optimal Reaction Rate | Sufficient acid to catalyze dehydration, but enough free amine remains to act as a nucleophile.[1][7] |
| 6 - 8 | Slow Reaction | The rate of the acid-catalyzed dehydration of the carbinolamine intermediate is significantly reduced.[7] |
| > 8 | Very Slow/No Reaction (unless catalyzed by base) | The dehydration step is not effectively catalyzed. |
Troubleshooting Workflow:
Sources
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- 5. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Senior Application Scientist's Guide to FT-IR Analysis for Confirming Imine Formation from 6-(2-Thienyl)-2-pyridinecarboxaldehyde
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the formation of an imine (or Schiff base) is a cornerstone reaction. The conversion of a carbonyl compound and a primary amine to a C=N double bond is a critical step in the synthesis of a vast array of biologically active molecules. For researchers and drug development professionals, the ability to rapidly and accurately confirm the successful formation of the imine bond is paramount. This guide provides an in-depth technical comparison of using Fourier-Transform Infrared (FT-IR) spectroscopy to monitor and confirm the synthesis of an imine from 6-(2-Thienyl)-2-pyridinecarboxaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry.
The Principle of FT-IR in Reaction Monitoring
FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[3] This "fingerprint" allows for the identification of functional groups present in a sample.[1][3] For reaction monitoring, FT-IR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, offers a significant advantage by allowing for in-situ, real-time analysis of the reaction mixture without the need for sample preparation.[2][4][5] This enables the tracking of the disappearance of reactant functional groups and the appearance of product-specific functional groups, providing a clear picture of the reaction's progress and endpoint.[4][6][7][8]
The formation of an imine from an aldehyde and a primary amine is an ideal candidate for FT-IR analysis due to the distinct changes in key functional groups:
-
Disappearance of the Aldehyde C=O Stretch: The strong carbonyl (C=O) stretching vibration of the aldehyde is a prominent feature in the IR spectrum.[9][10][11][12]
-
Disappearance of the Primary Amine N-H Stretches: Primary amines exhibit characteristic symmetric and asymmetric N-H stretching bands.[13][14][15][16]
-
Appearance of the Imine C=N Stretch: The newly formed imine (C=N) bond will show a characteristic stretching vibration in a region distinct from the starting materials.[9][17][18]
Experimental Workflow: Synthesis and In-Situ FT-IR Monitoring
This section outlines a detailed protocol for the synthesis of an imine from this compound and a model primary amine, aniline, with continuous monitoring using ATR-FT-IR spectroscopy.
Reactants:
-
This compound
-
Aniline
-
Anhydrous Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond ATR probe.
-
Reaction vessel with a port for the ATR probe, a reflux condenser, and a nitrogen inlet.
-
Magnetic stirrer and heating mantle.
Experimental Protocol:
-
System Setup and Background Spectrum:
-
Assemble the reaction apparatus and ensure it is clean and dry.
-
Insert the ATR probe into the empty reaction vessel.
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
-
Initial Spectrum of Starting Material:
-
Dissolve a known concentration of this compound in anhydrous ethanol in the reaction vessel.
-
Collect an initial FT-IR spectrum of the aldehyde solution. This will serve as the baseline for the reactant.
-
-
Initiation of the Reaction:
-
Add an equimolar amount of aniline to the reaction vessel with stirring.
-
Add a catalytic amount of glacial acetic acid.
-
Begin continuous FT-IR data acquisition.
-
-
Reaction Monitoring:
-
Gently heat the reaction mixture to reflux.
-
Monitor the FT-IR spectra in real-time. Key changes to observe are the decrease in the intensity of the C=O and N-H stretching bands and the emergence of the C=N stretching band.
-
-
Reaction Completion and Product Confirmation:
-
The reaction is considered complete when the C=O and N-H stretching bands are no longer visible, and the C=N stretching band has reached a stable intensity.
-
Upon completion, the product can be isolated using standard workup procedures.
-
An FT-IR spectrum of the isolated, purified product should be collected to confirm its identity and purity.
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis and in-situ FT-IR monitoring of imine formation.
Comparative FT-IR Spectral Analysis
The power of FT-IR in confirming imine formation lies in the direct comparison of the spectra of the starting materials and the final product.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in Starting Materials | Expected Wavenumber (cm⁻¹) in Product | Interpretation |
| Aldehyde C=O | Stretch | ~1700-1685 (strong)[10][11][12] | Absent | Confirms consumption of the aldehyde. |
| Aldehyde C-H | Stretch | ~2720 (medium)[10] | Absent | Further evidence of aldehyde consumption. |
| Primary Amine N-H | Symmetric & Asymmetric Stretch | ~3450 and ~3350 (two bands, medium)[13][14][15] | Absent | Confirms consumption of the primary amine. |
| Imine C=N | Stretch | Absent | ~1670-1650 (medium to strong)[9][17] | Confirms the formation of the imine bond. |
| Aromatic C=C | Stretch | ~1600-1450 (multiple bands) | ~1600-1450 (multiple bands, may shift slightly) | Presence confirms the aromatic rings are intact. |
Visual Representation of Key Spectral Changes:
Caption: Logical relationship of reactants, product, and key FT-IR spectral changes.
Causality and Trustworthiness in the Protocol
The described protocol is designed as a self-validating system. The choice of in-situ ATR-FT-IR is deliberate; it minimizes the potential for sample handling errors and provides a continuous data stream, which is more reliable than analyzing discrete time points.[4][19] The use of a background spectrum at the start of the experiment is a critical step to ensure that the observed spectral changes are solely due to the chemical transformation and not instrumental drift or atmospheric changes.
The confirmation of imine formation is not based on a single data point but on a confluence of evidence: the simultaneous disappearance of two distinct reactant peaks (C=O and N-H) and the appearance of a new product peak (C=N). This multi-point verification provides a high degree of confidence in the analytical result.
Alternative Methodologies: A Brief Comparison
While FT-IR is a highly effective tool, other analytical techniques can also be used to confirm imine formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the final, isolated product. However, NMR is generally not as well-suited for real-time reaction monitoring due to longer acquisition times and the complexity of sample preparation for in-situ measurements.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the final product, providing strong evidence of its formation. Techniques like ReactIR with integrated MS can provide real-time data, but the instrumentation is often more complex and expensive than FT-IR.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis can monitor the reaction if the reactants and products have distinct chromophores. However, the information provided is less specific than FT-IR, as it reflects changes in electronic transitions rather than specific functional groups.
For rapid, cost-effective, and unambiguous confirmation of functional group transformation during a reaction, FT-IR remains a superior choice for many applications in a drug development setting.
Conclusion
The use of in-situ ATR-FT-IR spectroscopy provides a robust, reliable, and efficient method for confirming the formation of an imine from this compound. By monitoring the disappearance of the characteristic aldehyde C=O and amine N-H stretching vibrations, and the concurrent appearance of the imine C=N stretch, researchers can confidently track the progress of the reaction and confirm the identity of the product. This approach enhances scientific integrity by providing real-time, in-situ data, thereby accelerating the drug development process through more efficient and accurate reaction analysis.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. IR Absorption Table. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
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University of Calgary, Department of Chemistry. IR: aldehydes. Retrieved from [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]
-
American Laboratory. (2023, March 28). Time-resolved Infrared Spectroscopy for Monitoring Fast Chemical Changes. Retrieved from [Link]
-
Benitez-Medina, G. E., et al. (2021). Hybrid material by anchoring a ruthenium(ii) imine complex to SiO2: preparation, characterization and DFT studies. RSC Advances, 11(10), 5695-5706. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 2). 2: Synthesis of imines. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. IR: amines. Retrieved from [Link]
-
PubMed. (2006, May 1). Background defining during the imine formation reaction in FT-IR liquid cell. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. Retrieved from [Link]
-
Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
ACS Publications. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 93(4), 733-737. [Link]
-
Khan Academy. Formation of imines and enamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
PubChem. 2-(2'-Thienyl)pyridine. Retrieved from [Link]
-
YouTube. (2025, April 12). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved from [Link]
-
Barnett Technical Services. FTIR for Industrial Process Monitoring. Retrieved from [Link]
-
ScienceDirect. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
SpringerLink. FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
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A Comparative Guide to the Chelating Properties of Ligands Derived from 6-(2-Thienyl)-2-pyridinecarboxaldehyde
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ligand Design and Metal Ion Chelation
In the intricate world of coordination chemistry and its applications in drug development and catalysis, the design of effective chelating agents is paramount. The strategic selection of a ligand framework dictates the stability, selectivity, and ultimate functionality of the resulting metal complex. 6-(2-Thienyl)-2-pyridinecarboxaldehyde has emerged as a versatile and highly valuable precursor for a range of chelating ligands. Its inherent structural features—a pyridine nitrogen, an aldehyde carbonyl group, and a thienyl moiety—offer a rich canvas for synthetic modification, leading to ligands with diverse coordination behaviors.
This guide provides an in-depth, objective comparison of the chelating properties of two principal classes of ligands derived from this compound: Schiff bases and hydrazones. By delving into the causality behind their synthesis, coordination tendencies, and the experimental determination of their binding affinities, this document aims to equip researchers with the foundational knowledge to select and design ligands tailored to their specific applications.
The Foundation: this compound as a Precursor
The choice of this compound as a starting material is a deliberate one, rooted in the predictable yet tunable electronic and steric properties it imparts to its derivatives. The pyridine ring provides a consistent nitrogen donor site, while the thienyl group can influence the electronic properties of the system through resonance and inductive effects. The aldehyde functionality serves as a reactive handle for the straightforward synthesis of various ligand types.
Ligand Synthesis: A Tale of Two Condensations
The primary route to functionalizing this compound into potent chelators involves condensation reactions with primary amines to form Schiff bases, or with hydrazine derivatives to yield hydrazones. The choice between these pathways is a critical first step in ligand design, as it fundamentally alters the donor atom set and the conformational flexibility of the resulting molecule.
Schiff Base Ligands: The Imine Gateway to Bidentate and Polydentate Systems
The reaction of this compound with a primary amine, such as ethylenediamine, results in the formation of a Schiff base containing an imine (-C=N-) linkage. These ligands typically act as bidentate (NN) or, in the case of diamines, tetradentate (N2N2) chelators. The nitrogen atoms of the pyridine ring and the newly formed imine group are the primary coordination sites.
Hydrazone Ligands: Introducing an Amido-Imidol Tautomerism
Condensation with hydrazine or its derivatives introduces a hydrazone moiety (-C=N-NH-). A key feature of hydrazone ligands is their ability to exist in keto-enol (amido-imidol) tautomeric forms in solution. In the presence of metal ions, they often deprotonate and coordinate in their imidol form, acting as tridentate (NNO) donors, utilizing the pyridine nitrogen, the azomethine nitrogen, and the deprotonated oxygen atom. This difference in denticity and donor atom set compared to Schiff bases is a primary driver of their distinct chelating behaviors.
Experimental Protocols: Synthesizing the Ligands
The following are detailed, self-validating protocols for the synthesis of representative Schiff base and hydrazone ligands derived from this compound.
Protocol 1: Synthesis of a Schiff Base Ligand (SB-1)
This protocol describes the synthesis of a tetradentate Schiff base ligand from this compound and ethylenediamine.
Materials:
-
This compound (2 mmol)
-
Ethylenediamine (1 mmol)
-
Ethanol (30 mL)
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
-
To this solution, add ethylenediamine (1 mmol) dissolved in 10 mL of ethanol dropwise with continuous stirring.
-
Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Characterize the product using FT-IR, ¹H NMR, and elemental analysis to confirm the formation of the imine bond and the overall structure.
Protocol 2: Synthesis of a Hydrazone Ligand (HZ-1)
This protocol details the synthesis of a potentially tridentate hydrazone ligand from this compound and hydrazine hydrate.
Materials:
-
This compound (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Methanol (25 mL)
Procedure:
-
Dissolve this compound (1 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (1 mmol) dissolved in 10 mL of methanol to the aldehyde solution.
-
Reflux the mixture for 6 hours.
-
Upon cooling, a crystalline product will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
-
Confirm the structure and purity of the hydrazone ligand by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthetic Pathways
Caption: Synthetic workflows for Schiff base and hydrazone ligands.
Comparative Analysis of Chelating Properties
The true measure of a ligand's efficacy lies in its ability to form stable complexes with metal ions. The stability of these complexes is quantified by their formation constants (or stability constants), which are determined experimentally. The two most common methods for this are potentiometric titration and spectrophotometric titration.
Determining Stability Constants: Experimental Methodologies
Potentiometric Titration: This technique is particularly well-suited for determining the stability constants of metal complexes with ligands that have acidic or basic functionalities. The principle lies in monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base (e.g., NaOH) is added. The resulting titration curve provides information about the protonation constants of the ligand and the stability constants of the metal-ligand complexes. The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a widely adopted method.[2]
Experimental Protocol: Potentiometric Titration
-
Prepare solutions of the ligand, the metal salt (e.g., metal nitrate or perchlorate), a standard acid (e.g., HClO₄), and a standard base (e.g., carbonate-free NaOH) in a suitable solvent mixture (e.g., 50% ethanol-water) to ensure the solubility of all components.[3] The ionic strength is kept constant using an inert electrolyte like KNO₃ or NaClO₄.[2]
-
Perform a series of titrations: (i) acid alone, (ii) acid + ligand, and (iii) acid + ligand + metal ion.
-
Record the pH values after each addition of the standard base using a calibrated pH meter.
-
From the titration curves, calculate the proton-ligand and metal-ligand stability constants using established computational methods.[2]
Spectrophotometric Titration: This method is ideal for systems where the formation of a metal complex results in a significant change in the UV-Visible absorption spectrum. By monitoring the absorbance at a specific wavelength as the concentration of the metal or ligand is varied, the stoichiometry and stability constant of the complex can be determined. Job's method of continuous variation is a common approach to determine the stoichiometry of the complex.[4]
Experimental Protocol: UV-Vis Spectrophotometric Titration
-
Prepare a series of solutions containing the ligand and the metal ion in a suitable solvent. For Job's method, the total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Plot the absorbance at λmax against the mole fraction of the ligand. The maximum of this plot corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data.
Data Presentation: A Comparative Overview
Table 1: Representative Stability Constants (log K) of Pyridine-based Schiff Base Metal Complexes
| Metal Ion | Ligand Type | log K₁ | log K₂ | Solvent System | Reference |
| Co(II) | Salicylidene-m-aminophenol | 5.85 | 4.90 | 50% Ethanol | [3] |
| Ni(II) | Salicylidene-m-aminophenol | 5.50 | 4.60 | 50% Ethanol | [3] |
| Cu(II) | Salicylidene-m-aminophenol | 8.90 | 7.80 | 50% Ethanol | [3] |
| Zn(II) | Salicylidene-m-aminophenol | 5.60 | 4.75 | 50% Ethanol | [3] |
Table 2: Representative Stability Constants (log K) of Pyridine-based Hydrazone Metal Complexes
| Metal Ion | Ligand Type | log K | Solvent System | Reference |
| Co(II) | Biacetyl mono(2-pyridyl)hydrazone | - | Aqueous Ethanol | [5] |
| Ni(II) | Biacetyl mono(2-pyridyl)hydrazone | - | Aqueous Ethanol | [5] |
| Cu(II) | Biacetyl mono(2-pyridyl)hydrazone | - | Aqueous Ethanol | [5] |
| Fe(II) | Biacetyl mono(2-pyridyl)hydrazone | - | Aqueous Ethanol | [5] |
Note: Specific log K values for the hydrazone complexes were not provided in the abstract, but the study indicates the formation of stable complexes.
The Causality Behind Chelating Properties: A Deeper Dive
The differences in the stability of metal complexes formed by Schiff base and hydrazone ligands can be attributed to several key factors:
-
Denticity: Hydrazone ligands, by coordinating in their deprotonated imidol form, often act as tridentate NNO donors. This generally leads to the formation of more stable complexes compared to the bidentate NN coordination of many simple Schiff bases, a phenomenon known as the chelate effect.
-
Nature of the Donor Atoms: The presence of an oxygen donor in the deprotonated hydrazone ligand, in addition to the nitrogen donors, can significantly influence the stability of the complex depending on the preference of the metal ion according to Hard and Soft Acids and Bases (HSAB) theory.
-
Conformational Flexibility: The single bond between the two nitrogen atoms in the hydrazone moiety allows for greater rotational freedom compared to the C=N double bond in Schiff bases. This can allow the hydrazone ligand to better adapt to the preferred coordination geometry of a given metal ion.
-
Electronic Effects: The thienyl substituent in the 6-position of the pyridine ring can modulate the electron density on the pyridine nitrogen, thereby influencing its donor strength and, consequently, the stability of the resulting metal complexes.
Logical Relationships in Ligand Design and Evaluation
Caption: Logical workflow for ligand design, synthesis, and evaluation.
Conclusion: Guiding Future Research
The choice between a Schiff base and a hydrazone ligand derived from this compound is not arbitrary but a strategic decision based on the desired properties of the final metal complex. Schiff bases offer a straightforward route to robust bidentate or tetradentate ligands, while hydrazones provide access to tridentate systems with potentially higher stability constants due to the chelate effect and the involvement of an additional oxygen donor.
This guide has laid out the fundamental principles, synthetic protocols, and analytical methodologies required to compare these two important classes of ligands. For researchers in drug development, understanding these differences is crucial for designing metal-based therapeutics with optimal stability and bioavailability. For scientists in catalysis, the choice of ligand will directly impact the catalytic activity and selectivity of the metal center. By applying the principles and protocols outlined herein, researchers can make informed decisions in the rational design of novel and effective chelating agents.
References
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Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Retrieved from [Link]
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Zanco Journal of Pure and Applied Sciences. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. Retrieved from [Link]
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IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
